N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound, hereafter referred to as the target compound, is a synthetic acetamide derivative featuring:
- A 4-chlorobenzoyl group (lipophilic substituent enhancing membrane permeability).
- A 6-methoxy-4-oxo-1,4-dihydroquinoline core (rigid heterocyclic framework with hydrogen-bonding capabilities).
- An acetamide linker (flexible spacer enabling conformational adaptability).
This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar heterocycles and halogenated groups play critical roles.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O6/c1-33-18-7-8-21-19(11-18)26(32)20(25(31)15-2-4-16(27)5-3-15)12-29(21)13-24(30)28-17-6-9-22-23(10-17)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZXMDBLIOPCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinoline Derivative: The quinoline moiety can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde.
Introduction of the Chlorobenzoyl Group: This step involves the Friedel-Crafts acylation of the quinoline derivative with 4-chlorobenzoyl chloride.
Final Coupling Reaction: The final step is the coupling of the benzodioxole derivative with the chlorobenzoyl-quinoline intermediate using acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide. The compound demonstrates promising activity against various cancer cell lines, particularly breast cancer cells (MCF-7).
Case Studies and Findings
- Cell Viability Assays : In vitro studies using the MTT assay showed that derivatives of the compound exhibited significant cytotoxicity against MCF-7 cells, with some derivatives achieving IC50 values as low as 1.2 µM .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, evidenced by cell cycle arrest at the G2/M phase and activation of apoptotic markers such as Caspase-3 and BAX .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Similar compounds have been evaluated for their ability to modulate inflammatory pathways.
Research Insights
- Inflammation Models : In animal models of inflammation, related compounds have shown efficacy in reducing inflammatory markers and improving symptoms associated with conditions like arthritis .
Pharmacokinetics and Selectivity
Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption and distribution profiles, making them suitable candidates for further development.
Key Pharmacological Characteristics
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.
Synthetic Pathway
The synthetic route typically includes:
- Formation of the benzodioxole moiety.
- Introduction of the quinoline structure through cyclization reactions.
- Final acetamide formation via acylation reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA strands and disrupting replication.
Modulating Receptor Activity: Binding to cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Heterocyclic Variations
2.1.1. Dioxinoquinoline Analogs
The compound N-(1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide (ZINC2688317, Compound A) shares the benzodioxole and chlorobenzoyl groups but replaces the dihydroquinolinone with a dioxinoquinoline core .
- Functional Implications : The dioxane ring may alter binding affinity in biological systems due to increased polarity or steric effects.
2.1.2. Indole-Based Analog
Compound 6y () features an indole core substituted with a 4-chlorobenzoyl group and a bulky tert-butylphenyl moiety .
- Structural Impact: The indole core’s NH group provides a hydrogen-bond donor absent in the target compound’s quinolinone.
- Functional Implications : The tert-butyl group may improve metabolic stability but reduce aqueous solubility. The pyridinylmethyl group could enhance interactions with metal ions or charged residues in target proteins.
2.1.3. Thiazole-Based Analog
Compound 84 () incorporates a thiazole ring linked to a cyclopropane-carboxamide and 4-methoxybenzoyl group .
- Structural Impact : The thiazole’s sulfur atom introduces distinct electronic properties, while the cyclopropane adds rigidity.
- Functional Implications: Thiazoles are known for antimicrobial activity; this analog may diverge from the target compound’s hypothesized anticancer or enzyme-inhibitory roles.
2.2. Substituent and Functional Group Analysis
| Compound | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | Dihydroquinolinone | 4-Chlorobenzoyl, 6-methoxy, benzodioxole | Rigid framework, moderate lipophilicity |
| Compound A (ZINC2688317) | Dioxinoquinoline | 4-Chlorobenzoyl, benzodioxole | Enhanced polarity via dioxane ring |
| Compound 6y | Indole | 4-Chlorobenzoyl, tert-butyl, pyridinyl | Bulky substituents, hydrogen-bond donor (NH) |
| Compound 84 | Thiazole | 4-Methoxybenzoyl, cyclopropane, hydroxyphenyl | Polar hydroxy group, sulfur-mediated reactivity |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound is characterized by the presence of a benzodioxole moiety and a quinoline derivative, which are known for their diverse biological activities. The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzodioxole derivatives. For instance, a study on related compounds demonstrated that certain benzodioxole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. These compounds showed lower IC50 values compared to standard chemotherapeutics like Doxorubicin, indicating strong antiproliferative activity .
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (mM) | Comparison with Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 0.5 | Stronger |
| 2b | Hep3B | 0.8 | Comparable |
| Doxorubicin | Hep3B | 1.0 | Reference |
The study indicated that compound 2a not only inhibited cell proliferation but also induced cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent .
Antioxidant Activity
The antioxidant activity of benzodioxole derivatives has also been evaluated using the DPPH assay. Compounds containing the benzodioxole structure demonstrated significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in cells . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways associated with growth and apoptosis.
- DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes .
Case Studies and Research Findings
A comprehensive evaluation of similar compounds has shown promising results in preclinical models. For example:
- A study reported that derivatives with methoxy and chlorobenzoyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts .
- Another investigation focused on the synthesis and evaluation of related quinoline derivatives indicated that structural modifications significantly affected their biological activities, underscoring the importance of chemical structure in drug design .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this acetamide derivative likely involves multi-step reactions, including:
- Chloroacetylation : Reaction of a substituted quinoline intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane or DMF at 20–25°C, as described for structurally similar compounds .
- Nucleophilic Substitution : Coupling of the chloroacetylated intermediate with a benzodioxol-5-amine derivative under basic conditions (e.g., K₂CO₃ in DMF) at room temperature, monitored via TLC for completion .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .
Q. Critical Parameters :
- Solvent choice (DMF vs. dioxane) affects reaction kinetics and byproduct formation.
- Stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetyl chloride) optimize yields .
Table 1 : Example Synthesis Optimization (Hypothetical Data)
| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | DMF | 25 | 78 | 95 |
| 2 | Dioxane | 25 | 65 | 90 |
Q. How is the compound characterized, and what analytical techniques validate its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Confirm the presence of the benzodioxol methylene group (δ 5.9–6.1 ppm, singlet) and the chlorobenzoyl aromatic protons (δ 7.4–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 523.1 [M+H]⁺).
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydroquinolin-4-one moiety, as demonstrated for related acetamide derivatives .
Key Challenge : Differentiation of regioisomers requires 2D NMR (e.g., NOESY) to confirm substitution patterns .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity, and how are contradictions in data resolved?
Methodological Answer:
- Target-Based Assays : Screen for kinase inhibition (e.g., tyrosine kinases) using fluorescence polarization or ELISA-based assays.
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity.
Q. Data Contradictions :
- Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Validate findings using orthogonal methods (e.g., Western blotting for target protein inhibition) .
Table 2 : Example Pharmacological Profiling (Hypothetical Data)
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| HeLa | 2.1 | 5.8 |
| HEK293 | 12.3 | — |
Q. How does the compound’s structure-activity relationship (SAR) guide the design of derivatives with enhanced efficacy?
Methodological Answer:
- Key Modifications :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, focusing on the dihydroquinolin-4-one core .
Case Study : Derivatives with a methoxy group at position 6 showed 3-fold higher activity than des-methoxy analogs in antioxidant assays .
Q. What strategies mitigate toxicity risks in preclinical studies, and how are metabolic pathways elucidated?
Methodological Answer:
- Acute Toxicity : Conduct OECD 423-guided studies in rodents, monitoring weight loss, organ histopathology, and serum biomarkers (e.g., ALT, creatinine) .
- Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes .
Critical Finding : In Wistar rats, the compound’s LD₅₀ exceeded 2000 mg/kg, suggesting low acute toxicity, but chronic exposure revealed hepatotoxicity at 500 mg/kg .
Data Analysis and Reproducibility
Q. How are spectral data discrepancies resolved when reproducing synthetic protocols?
Methodological Answer:
Q. What computational tools predict the compound’s physicochemical properties and bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
